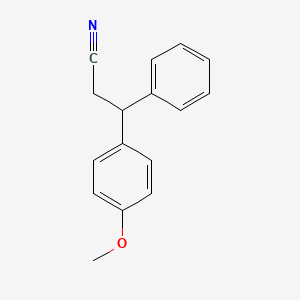![molecular formula C25H27N3OS B4085844 N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide
Overview
Description
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide is not fully understood, but it is believed to target the DNA damage response pathway. Specifically, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the activity of a protein called ATR, which is involved in repairing damaged DNA. By inhibiting ATR, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide can prevent cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One major advantage of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide is its potency. It has been shown to be effective at low concentrations, making it a valuable tool for studying the DNA damage response pathway. However, one limitation of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide. One area of interest is the development of new combination therapies that incorporate N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide. In addition, there is ongoing research into the molecular mechanisms of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide, which could lead to the development of new cancer therapies that target the DNA damage response pathway. Finally, there is interest in exploring the potential of N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide for the treatment of other diseases, such as neurodegenerative disorders.
Scientific Research Applications
N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide has been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-cyclohexyl-2-(4,6-diphenylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c1-18(24(29)26-21-15-9-4-10-16-21)30-25-27-22(19-11-5-2-6-12-19)17-23(28-25)20-13-7-3-8-14-20/h2-3,5-8,11-14,17-18,21H,4,9-10,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFAXLBTSUOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B4085770.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B4085777.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4085785.png)
![N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4085795.png)
![2-[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)

![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)


![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4085858.png)

![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)

